8-(2-aminoethyl)azocan-2-one;oxalic acid
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Overview
Description
8-(2-aminoethyl)azocan-2-one;oxalic acid is a compound that combines an azocanone derivative with oxalic acid. Azocanones are known for their unique ring structures and potential applications in various fields, including medicinal chemistry and materials science. Oxalic acid, on the other hand, is a well-known organic compound with applications in cleaning, bleaching, and as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethyl)azocan-2-one typically involves the cyclization of α-carbamoyl radicals. This process can be facilitated by iodine-atom-transfer and the use of specific ligands and catalysts. For example, N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides can undergo 8-endo cyclization in the presence of magnesium perchlorate and a bis(oxazoline) ligand, leading to the formation of azocan-2-ones .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminoethyl)azocan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azocanone ring.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of amino derivatives.
Scientific Research Applications
8-(2-aminoethyl)azocan-2-one;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 8-(2-aminoethyl)azocan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The azocanone ring structure can also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Known for its photochromic properties and used in various applications, including molecular switches and sensors.
Thiourea Derivatives: These compounds have diverse biological applications, including antibacterial and anticancer properties.
Uniqueness
8-(2-aminoethyl)azocan-2-one stands out due to its unique ring structure and the presence of both amino and carbonyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-(2-aminoethyl)azocan-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c10-7-6-8-4-2-1-3-5-9(12)11-8;3-1(4)2(5)6/h8H,1-7,10H2,(H,11,12);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODXMJNUTFCBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NC(=O)CC1)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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